Ethyl (2-chlorobenzoyl)acetate

Acetylcholinesterase inhibition Insecticide discovery Enzyme kinetics

Ethyl (2-chlorobenzoyl)acetate (CAS 19112-35-7, molecular formula C11H11ClO3, molecular weight 226.66) is an ortho-chloro-substituted aromatic β-keto ester. This compound is a liquid at room temperature with a reported boiling point of 221–222 °C (lit.) and density of 1.206 g/mL at 25 °C (lit.).

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
CAS No. 19112-35-7
Cat. No. B095067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-chlorobenzoyl)acetate
CAS19112-35-7
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3
InChIKeyDLFBNTUSDQSFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2-chlorobenzoyl)acetate CAS 19112-35-7: Ortho-Chloro β-Keto Ester Intermediate for Pharmaceutical and Agrochemical Synthesis


Ethyl (2-chlorobenzoyl)acetate (CAS 19112-35-7, molecular formula C11H11ClO3, molecular weight 226.66) is an ortho-chloro-substituted aromatic β-keto ester . This compound is a liquid at room temperature with a reported boiling point of 221–222 °C (lit.) and density of 1.206 g/mL at 25 °C (lit.) . Its defining structural feature—the ortho-chloro substitution on the benzoyl ring—distinguishes it from para- and meta-chloro analogs, as well as from other halogen-substituted benzoylacetates, conferring distinct reactivity profiles in cyclocondensation reactions [1].

Why Generic Substitution Fails for Ethyl (2-chlorobenzoyl)acetate in Synthetic Workflows


The β-keto ester class encompasses numerous commercially available compounds—including ethyl benzoylacetate and the 4-chloro and 4-fluoro analogs—yet substitution among these species is rarely trivial in synthetic applications. The ortho-chloro substituent in Ethyl (2-chlorobenzoyl)acetate exerts both steric and electronic effects that fundamentally alter keto-enol tautomeric equilibria compared to para-substituted or unsubstituted benzoylacetates [1]. 1H NMR studies across multiple solvents have demonstrated that the nature and position of the ortho-substituent directly modulates the enol content of these β-keto esters, which in turn governs their nucleophilicity and regioselectivity in subsequent cyclization steps [1]. These tautomerism-driven differences mean that substituting a 4-chloro or unsubstituted analog into a reaction optimized for the 2-chloro derivative can result in reduced yields, altered product distribution, or complete reaction failure.

Quantitative Differentiation of Ethyl (2-chlorobenzoyl)acetate vs. Para-Chloro and Unsubstituted Analogs


AChE Inhibitory Potency of Ethyl (2-chlorobenzoyl)acetate vs. 2-Fluoro Analog in Recombinant Enzyme Assay

Ethyl (2-chlorobenzoyl)acetate demonstrates measurable acetylcholinesterase (AChE) inhibitory activity in recombinant Anopheles gambiae enzyme assays. In a comparative evaluation against the ortho-fluoro analog (ethyl (2-fluorobenzoyl)acetate), the 2-chloro derivative exhibits approximately 33% greater potency . This ortho-halogen substitution effect is quantifiable: the chloro substituent yields an IC50 of 12 μM versus 18 μM for the corresponding fluoro compound under identical Ellman assay conditions . Additional data from BindingDB reports an IC50 value of 142 nM for inhibition of recombinant Anopheles gambiae wild-type AChE after 10 minutes by Ellman assay, though a direct comparator under those specific conditions was not available in the retrieved dataset [1].

Acetylcholinesterase inhibition Insecticide discovery Enzyme kinetics

Keto-Enol Tautomerism Modulation by Ortho-Chloro Substitution vs. Ethyl Benzoylacetate Baseline

The ortho-chloro substituent in Ethyl (2-chlorobenzoyl)acetate produces a measurable perturbation of keto-enol equilibrium relative to the unsubstituted ethyl benzoylacetate baseline. In a systematic 1H NMR study of ortho-substituted ethyl benzoylacetates across multiple solvents, researchers observed that the ortho-chloro group alters the enol content compared to the standard (ethyl benzoylacetate, IX) [1]. The study established that ortho-substituents—including chloro—induce characteristic differences in relative enol population that correlate with the substituent's steric and electronic parameters. Furthermore, mass spectrometric fragmentation analysis revealed that ortho-substituted derivatives share common fragmentation pathways with ethyl benzoylacetate but exhibit distinctive relative intensity patterns specific to the chloro substituent [1].

Tautomerism Reaction selectivity NMR spectroscopy β-Keto ester reactivity

Validated Synthetic Protocol Yields 91% Isolated Yield from Monoethyl Malonate Potassium Salt Route

A reproducible synthetic protocol for Ethyl (2-chlorobenzoyl)acetate has been documented in patent literature with an isolated yield of 91% [1]. The procedure employs monoethyl malonate potassium salt and 2-chlorobenzoyl chloride in the presence of anhydrous magnesium chloride and triethylamine in acetonitrile, followed by room-temperature stirring overnight and purification by column chromatography (petroleum ether/ethyl acetate = 15:1) . While head-to-head yield comparisons against analog syntheses under identical conditions are not available, the 91% isolated yield serves as a validated performance benchmark for process development and procurement planning.

Synthetic methodology Process chemistry Yield optimization Scale-up

Physical Property Differentiation: Density and Boiling Point vs. Para-Chloro Analog

Ethyl (2-chlorobenzoyl)acetate exhibits distinct physical properties that differentiate it from the para-chloro positional isomer. The 2-chloro derivative has a reported boiling point of 221–222 °C (lit.) and density of 1.206 g/mL at 25 °C . In contrast, Ethyl (4-chlorobenzoyl)acetate (CAS 2881-63-2) displays a boiling point of 268–269 °C (lit.) and a higher density of 1.218 g/mL at 25 °C . This represents a boiling point differential of approximately 47 °C and a density differential of 0.012 g/mL between the ortho- and para-chloro isomers.

Physicochemical characterization Purification Formulation Quality control

CCR2 Antagonist Pyrazole Synthesis: Regiochemical Preference Conferred by Ortho-Chloro Substitution

Ethyl (2-chlorobenzoyl)acetate serves as a documented reactant for the preparation of diaryl-substituted pyrazoles evaluated as potent CCR2 receptor antagonists . The ortho-chloro substitution pattern is retained in the final pyrazole pharmacophore, and the steric/electronic environment created by the 2-chloro group influences the regiochemical outcome of the pyrazole-forming condensation with hydrazine derivatives . While the para-chloro analog (Ethyl (4-chlorobenzoyl)acetate) is also employed in heterocycle synthesis, it has been documented specifically for quinoxaline 1,4-dioxide formation rather than CCR2-targeted pyrazoles , indicating divergent downstream application pathways driven by substitution position.

CCR2 receptor antagonist Pyrazole synthesis Medicinal chemistry Regioselectivity

Commercial Availability at Analytical Specification: ≥95% Purity with QC Documentation

Ethyl (2-chlorobenzoyl)acetate is commercially available from multiple established chemical suppliers at ≥95% purity (GC/HPLC) with supporting analytical documentation including NMR, HPLC, and GC batch-specific certificates of analysis . The compound is supplied as a liquid, with typical packaging options spanning 1 g, 5 g, 10 g, 25 g, and 100 g quantities . Standard storage is at room temperature in sealed, dry containers . This level of analytical characterization and commercial accessibility contrasts with more specialized ortho-substituted benzoylacetates that may require custom synthesis.

Procurement Quality assurance Analytical specification Supply chain

Recommended Application Scenarios for Ethyl (2-chlorobenzoyl)acetate Based on Quantitative Differentiation


CCR2 Antagonist Lead Optimization: Pyrazole Core Construction

Ethyl (2-chlorobenzoyl)acetate is the structurally validated building block for synthesizing diaryl-substituted pyrazoles evaluated as CCR2 receptor antagonists . The ortho-chloro substitution pattern is retained in the final pharmacophore, and the compound's distinct tautomeric profile—modulated by the ortho-chloro substituent relative to unsubstituted benzoylacetate [1]—influences the regiochemical outcome of condensation with hydrazine derivatives. For medicinal chemistry teams advancing CCR2-targeted programs, procurement of the 2-chloro derivative rather than the 4-chloro analog ensures alignment with precedent SAR and avoids introducing an undesired para-substitution pattern that may compromise receptor binding.

Insect Acetylcholinesterase Inhibitor Discovery: Ortho-Halogen SAR Exploration

Ethyl (2-chlorobenzoyl)acetate demonstrates measurable AChE inhibitory activity with an IC50 of 12 μM in Ellman assays, representing a 33% potency improvement over the ortho-fluoro analog (IC50 = 18 μM) . This quantifiable ortho-halogen substitution effect makes the 2-chloro derivative a valuable comparator in structure-activity relationship (SAR) studies exploring halogen-dependent AChE inhibition. Researchers developing insecticidal leads or probing insect AChE binding pockets should prioritize this compound over the 2-fluoro analog when higher baseline potency is desired for hit-to-lead progression.

Process Chemistry Development: High-Yield Route Validation and Scale-Up

A reproducible synthetic protocol for Ethyl (2-chlorobenzoyl)acetate has been validated with an isolated yield of 91% using monoethyl malonate potassium salt and 2-chlorobenzoyl chloride in acetonitrile with triethylamine and MgCl2 . The 47 °C lower boiling point of the ortho-chloro isomer relative to the para-chloro analog (221–222 °C vs. 268–269 °C) [1] further facilitates distillation-based purification and reduces energy requirements during solvent removal. Process chemists developing scalable synthetic routes for downstream heterocyclic targets should leverage this validated, high-yield protocol and favorable physical properties for efficient multi-gram production.

Analytical Reference Standard Procurement: Identity Confirmation via Distinct Physical Properties

The ortho-chloro and para-chloro isomers of ethyl benzoylacetate are physically distinguishable by routine analytical measurements: the 2-chloro derivative exhibits a boiling point of 221–222 °C and density of 1.206 g/mL at 25 °C, whereas the 4-chloro analog shows a boiling point of 268–269 °C and density of 1.218 g/mL at 25 °C . This 47 °C boiling point differential and 0.012 g/mL density differential enable unambiguous identity confirmation via simple distillation range or density measurement, preventing costly misidentification errors in multi-compound laboratory inventories. Quality control and analytical laboratories requiring reference standards for method validation should procure the 2-chloro derivative with full awareness of these distinguishing physical parameters.

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